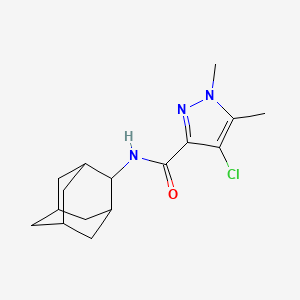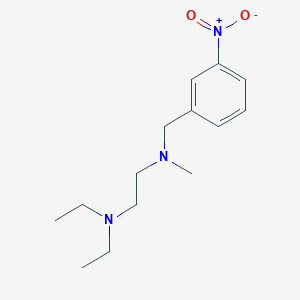![molecular formula C16H11N3OS2 B5756205 N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5756205.png)
N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide, also known as TB5-0806, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
科学研究应用
N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide has been shown to improve insulin sensitivity and glucose metabolism. In neurodegenerative disorder research, N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide has been shown to protect against neuronal damage and improve cognitive function.
作用机制
N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide exerts its therapeutic effects through multiple mechanisms of action. In cancer cells, N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide induces apoptosis and cell cycle arrest by inhibiting the activity of cyclin-dependent kinases and activating the p53 pathway. In diabetes, N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide improves insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway and inhibiting the activity of protein tyrosine phosphatase 1B (PTP1B). In neurodegenerative disorders, N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide protects against neuronal damage by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and inhibiting oxidative stress.
Biochemical and Physiological Effects
N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide inhibits the activity of multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, leading to decreased cell proliferation and survival. In diabetes, N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide improves glucose metabolism by increasing glucose uptake and utilization in skeletal muscle and adipose tissue. In neurodegenerative disorders, N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide protects against neuronal damage by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to target multiple signaling pathways. However, N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several potential future directions for N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide research. One area of interest is the development of novel analogs of N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of interest is the investigation of N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide in combination with other drugs or therapies for enhanced efficacy. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide in different disease models and to identify potential biomarkers for patient stratification and personalized treatment.
合成方法
N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide can be synthesized using a multi-step process involving the reaction of 2-thiophenecarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-aminobenzimidazole and 2-thienylboronic acid. The final step involves the reaction of the resulting intermediate with thiourea to yield N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide.
属性
IUPAC Name |
N-(2-thiophen-2-yl-3H-benzimidazol-5-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS2/c20-16(14-4-2-8-22-14)17-10-5-6-11-12(9-10)19-15(18-11)13-3-1-7-21-13/h1-9H,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKFEKABXPDHAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5756128.png)
![N,2,8,10-tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B5756132.png)

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5756150.png)
![N-(4-fluorophenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5756163.png)
![5-{[3-(acetylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5756166.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5756174.png)
![N-cyclopropyl-6-ethyl-2-({4-methoxy-3-[(4-methylbenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5756175.png)
![methyl 1-[4-(aminosulfonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5756180.png)

![N-(4-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide](/img/structure/B5756196.png)

![4-[6-methyl-2-(4-nitrophenyl)-4-pyrimidinyl]morpholine](/img/structure/B5756217.png)
